molecular formula C13H19N3O B13160748 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13160748
M. Wt: 233.31 g/mol
InChI Key: ZBKGCAMXQCQWIN-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is a bicyclic carboxamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to an imidazole ring via an ethyl-carboxamide bridge. This structure combines the rigidity of the bicyclic framework with the pharmacophoric imidazole moiety, which is prevalent in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C13H19N3O/c1-9(12-7-10-2-3-11(12)6-10)15-13(17)16-5-4-14-8-16/h4-5,8-12H,2-3,6-7H2,1H3,(H,15,17)

InChI Key

ZBKGCAMXQCQWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[221]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Frameworks

  • Target Compound: Bicyclo[2.2.1]heptane (norbornane) provides steric rigidity and influences lipophilicity. The ethyl-carboxamide linker connects the bicyclic system to the imidazole.
  • Compound 10VP91 (): Utilizes a bicyclo[3.1.1]heptane (pinane) core, which introduces methyl groups at positions 2,6,4.
  • Compound 3 () : Features a bromomethyl-substituted bicyclo[2.2.1]heptane, demonstrating the versatility of this scaffold for halogenation. The bromine atom offers a handle for further functionalization, unlike the ethyl group in the target compound .

Imidazole/Benzimidazole Derivatives

  • Target Compound : A single imidazole ring, which is less bulky than benzimidazoles, may enhance solubility and metabolic stability.
  • Compound 27 () : Contains a bis-benzimidazole structure with a methylene bridge. The extended aromatic system likely increases π-π stacking interactions but reduces solubility compared to the target compound .
  • Compound 4 () : Incorporates a benzodioxol group alongside imidazole, introducing electron-rich regions that could influence redox properties or receptor binding .

Carboxamide Linkages

  • Target Compound : The carboxamide bridge (-NH-C(=O)-) is critical for hydrogen bonding.
  • Compound 10VP91 () : Uses an acetamide linker (-CH2-C(=O)-NH-), which offers conformational flexibility but may reduce rigidity compared to the ethyl-carboxamide in the target .
  • Compound 27 () : Employs a direct benzyl-carboxamide linkage, optimizing spatial orientation for target engagement .

Physicochemical and Spectroscopic Properties

  • Melting Points :
    • Compound 27 (): 226–227°C, reflecting high crystallinity due to aromatic stacking .
    • Compound 3 (): 146–147°C, lower due to bromine’s bulk disrupting crystal packing .
  • NMR Signatures :
    • Imidazole protons in Compound 27 resonate at δ 7.16–7.06 (m, 3H) , whereas the target compound’s imidazole protons would likely appear upfield (δ 6.5–7.5) due to reduced conjugation.
    • Bicyclic protons in Compound 3 show distinct shifts at δ 1.0–2.5 for methyl and bridgehead hydrogens .

Biological Activity

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

This compound exhibits biological activity through several mechanisms, primarily targeting specific receptors or enzymes in the body.

  • Antihypertensive Effects : Research indicates that compounds related to this structure have been shown to possess antihypertensive properties, potentially through modulation of cardiovascular pathways .
  • Anti-arrhythmic Activity : In studies involving animal models, derivatives of bicyclo[2.2.1]heptane have demonstrated anti-arrhythmic effects, suggesting that this compound may also exhibit similar properties .
  • CNS Activity : Some studies have indicated potential central nervous system (CNS) effects, possibly influencing neurotransmitter systems, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Description Reference
AntihypertensiveExhibits blood pressure lowering effects in animal models.
Anti-arrhythmicDemonstrated efficacy in suppressing ectopic beats in anesthetized dogs; compared to standard agents.
CNS EffectsPotential modulation of neurotransmitter systems; further studies needed for confirmation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for assessing its therapeutic potential.

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
  • Metabolism : Metabolism studies suggest that it may undergo hepatic metabolism, which could influence its bioavailability and duration of action.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile; however, comprehensive toxicological studies are necessary to evaluate long-term safety.

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